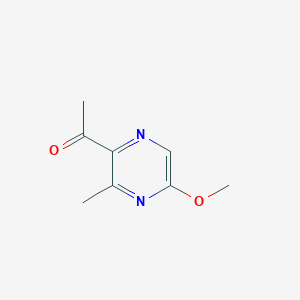

1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-(5-methoxy-3-methylpyrazin-2-yl)ethanone |

InChI |

InChI=1S/C8H10N2O2/c1-5-8(6(2)11)9-4-7(10-5)12-3/h4H,1-3H3 |

InChI Key |

PPFGLCQKMBVRNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1C(=O)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Methoxy 3 Methylpyrazin 2 Yl Ethanone and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyrazine (B50134) Core

The synthesis of the pyrazine core, a fundamental component of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, can be achieved through several established and modern methodologies. These routes primarily involve the formation of the heterocyclic ring from acyclic precursors.

Condensation Reactions for Pyrazine Ring Formation

Condensation reactions represent one of the most direct and classical methods for constructing the pyrazine ring. google.com These reactions typically involve the combination of 1,2-dicarbonyl compounds with 1,2-diamines. google.com A common variation is the self-condensation of α-amino ketones, which, when heated with an acid catalyst, can cyclize and dehydrate to form pyrazine derivatives. rsc.org This method's versatility allows for the synthesis of unsymmetrical pyrazines by reacting different α-amino ketones or α-amino aldehydes. rsc.org The reaction mechanism proceeds through an imine intermediate, followed by subsequent reactions to close the pyrazine ring. rsc.orgxmu.edu.cn

Another significant condensation pathway involves the reaction between α-dicarbonyl compounds and amino sugars in the presence of ammonia (B1221849). researchgate.net The general scheme for the formation of pyrazines from two α-aminocarbonyl molecules is a well-established pathway in chemical synthesis. researchgate.net

| Reactants | Reaction Type | Key Features |

| α-Amino Ketones | Self-condensation | Acid-catalyzed; proceeds through dehydration and cyclization. rsc.org |

| 1,2-Diketones and 1,2-Diamines | Direct condensation | A straightforward and classical route for pyrazine preparation. google.com |

| α-Dicarbonyls and Amino Sugars | Condensation with ammonia | Forms substituted pyrazine derivatives. researchgate.net |

Ring Closure Strategies for Pyrazine Synthesis

Beyond simple condensations, various ring closure strategies offer alternative routes to the pyrazine core. One contemporary approach is the dehydrogenative coupling of 2-amino alcohols. guidechem.com This method can be catalyzed by base-metal complexes, such as those of manganese, and is considered an atom-economical and sustainable process as it generates only hydrogen gas and water as byproducts. guidechem.com The reaction involves the formation of a 2,5-dihydropyrazine intermediate, which then undergoes rapid metal-catalyzed dehydrogenation to yield the aromatic pyrazine ring. guidechem.com

Other ring closure methods include:

Dehydrogenation of piperazines : In the presence of a suitable catalyst, such as palladium, piperazines can be oxidized to their corresponding pyrazine derivatives in high yields. google.com

Reaction of α-halo ketones : These compounds can be used as precursors in pyrazine synthesis. guidechem.com

Condensation of diamines and epoxides : This reaction provides another pathway to the pyrazine ring system. google.comguidechem.com

The Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses are among the oldest, historically significant ring-closure reactions still referenced, both based on the self-condensation of α-ketoamines produced via different means. libretexts.org

Functionalization Approaches for Methoxy (B1213986) and Methyl Substituents

Once the pyrazine core is formed, the introduction of the methoxy and methyl substituents is a critical step toward the target molecule. Several functionalization strategies can be employed.

The methyl group can be introduced onto the pyrazine ring using palladium-catalyzed cross-coupling reactions. For instance, chloropyrazines can react with trimethylaluminum (B3029685) in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst to yield the corresponding methylpyrazines in excellent yields. rsc.org

The methoxy group is often introduced via a nucleophilic substitution reaction. A common method is the methylation of a hydroxypyrazine precursor. patsnap.com This can be achieved using reagents like diazomethane (B1218177) or methyl iodide. patsnap.com An alternative route involves the alkoxy-de-halogenation of a halogenated pyrazine, where a chloro or bromo substituent is displaced by a methoxide (B1231860) source. patsnap.com The presence of methoxy and methyl groups on the pyrazine ring has been noted in studies for their potential to confer antimigration and antiproliferative activities in certain derivatives. acs.orgwikipedia.org

Introduction of the Ethanone (B97240) Moiety

The introduction of the ethanone (acetyl) group onto the pyrazine ring is a key final step. This transformation can be accomplished through several acylation methods.

Homolytic Acylation : This radical-based method is effective for protonated pyrazine derivatives. rsc.orgnih.gov Acyl radicals, generated from sources like aldehydes or α-keto acids, can selectively attack the pyrazine ring to form acetylated products. rsc.orgnih.gov

Grignard Reaction : A widely used approach involves the reaction of a cyanopyrazine with a Grignard reagent, such as methyl magnesium chloride. google.comnih.gov The methyl group adds to the nitrile, and subsequent hydrolysis of the resulting imine yields the desired ketone (ethanone). This method is suitable for large-scale production due to its simplicity and the availability of starting materials. google.com

Electrochemical Synthesis : A novel approach to pyrazine acetylation uses an electrochemical method. researchgate.net In this process, sulfate (B86663) radicals are generated by the electrolysis of ammonium (B1175870) persulfate. These radicals react with pyruvic acid to create acetyl groups, which then react with protonated pyrazines to form acetylpyrazine. researchgate.net

Friedel-Crafts Acylation : While classical Friedel-Crafts acylation is often challenging with electron-deficient heterocycles like pyrazine, related intramolecular aza-Friedel–Crafts reactions have been used to create fused pyrazine ring systems. osi.lvorganic-chemistry.org For more activated heterocyclic systems like imidazo[1,2-a]pyridines, which are structurally related, Friedel-Crafts acylation with acetic anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride is a highly efficient method for introducing an acetyl group.

Transition Metal-Catalyzed Synthetic Strategies for Pyrazine Derivatives

Transition metal catalysis plays a pivotal role in both the synthesis and functionalization of pyrazine derivatives. nih.govnih.gov These methods offer high efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds.

Commonly employed transition metal-catalyzed reactions include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is used to couple bromopyrazines with various organoboron compounds, enabling the introduction of diverse substituents. nih.gov

Stille Coupling : Involves the reaction of stannylated pyrazines with aroyl chlorides, catalyzed by palladium, to form C-C bonds. nih.gov

Heck and Sonogashira Reactions : These palladium-catalyzed cross-coupling reactions are also well-established tools for functionalizing the pyrazine scaffold. nih.gov

Kumada-Corriu Coupling : A nickel-catalyzed cross-coupling reaction has been effectively used to attach alkyl groups to chloropyrazine intermediates.

Manganese-Catalyzed Dehydrogenative Coupling : As mentioned earlier, earth-abundant manganese pincer complexes can catalyze the formation of the pyrazine ring itself from 2-amino alcohols. guidechem.com

Iron-Catalyzed C-H Functionalization : This emerging area allows for the direct coupling of pyrazines with organoboron agents, offering a more direct route to functionalized products.

These catalytic systems provide powerful tools for assembling complex pyrazine structures from simple precursors with high degrees of control.

Green Chemistry Approaches in the Synthesis of Related Pyrazine Structures

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Several green chemistry approaches have been successfully applied to the synthesis of pyrazines.

A notable example is the one-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines under neat (solvent-free) conditions at room temperature. google.com This method is cost-effective, environmentally friendly, and avoids the use of expensive or harmful catalysts and solvents, featuring a simple work-up procedure. google.comosi.lv

The manganese-catalyzed dehydrogenative coupling of 2-amino alcohols is another prime example of a green synthetic route. This process is highly atom-economical, producing only water and hydrogen gas as byproducts, making it a sustainable alternative to traditional methods that generate significant waste. guidechem.com

Furthermore, biocatalytic approaches are gaining traction. For instance, enzymes have been used to catalyze the formation of amide bonds in the synthesis of pyrazinamide (B1679903) derivatives, providing a greener and more efficient alternative to methods that use toxic activating agents and solvents.

| Green Approach | Key Features | Example Reaction |

| One-Pot, Solvent-Free Synthesis | Environmentally benign, cost-effective, room temperature, no expensive catalyst. google.com | 1,2-Diketone + Ethylenediamine → Pyrazine derivative |

| Dehydrogenative Coupling | Atom-economical, sustainable, uses earth-abundant metal catalyst (Mn), byproducts are H₂ and H₂O. | 2-Amino Alcohols → 2,5-Disubstituted Pyrazines |

| Biocatalysis | Uses enzymes as catalysts, avoids toxic reagents and solvents, efficient. | Pyrazine Ester + Amine → Pyrazinamide |

Stereoselective Synthesis of Chiral Derivatives

A thorough review of the scientific literature reveals a notable absence of established methods for the stereoselective synthesis of chiral derivatives of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone. While the synthesis of chiral heterocyclic compounds is a well-developed field, specific methodologies targeting the chiral derivatives of this particular pyrazine core have not been reported. The lack of a chiral center in the parent molecule, 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, means that any stereoselective synthesis would necessitate the introduction of a chiral moiety at a different position on the pyrazine ring or on a substituent. Future research may explore the use of chiral auxiliaries or asymmetric catalysis to achieve such transformations, but at present, this remains an undeveloped area of study.

Novel Synthetic Pathways and Method Development

While specific novel synthetic pathways for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone are not extensively documented, recent advancements in the synthesis of substituted pyrazines offer potential routes that could be adapted for its preparation. These emerging methods often focus on improving efficiency, substrate scope, and environmental footprint compared to traditional pyrazine syntheses, such as the condensation of 1,2-diamines with α-dicarbonyl compounds.

One promising area of method development involves the direct C-H functionalization of pyrazine rings. This approach avoids the need for pre-functionalized starting materials and can offer more direct routes to complex pyrazine derivatives. For instance, transition-metal-catalyzed C-H acylation could potentially be employed to introduce the acetyl group onto a pre-existing 2-methoxy-6-methylpyrazine (B1584883) core. The regioselectivity of such a reaction would be a critical factor to control.

Another area of innovation is the use of flow chemistry for pyrazine synthesis. Flow reactors can offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for highly exothermic reactions. This technology could be applied to traditional pyrazine syntheses to improve their efficiency and scalability.

Furthermore, novel strategies for the synthesis of highly substituted pyrazines often involve multi-component reactions or cascade reactions. These methods allow for the construction of complex molecules in a single step from simple starting materials, thereby increasing synthetic efficiency. The development of a multi-component reaction that could assemble the 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone core from readily available precursors would represent a significant advancement.

Research into the synthesis of related methoxypyrazines has highlighted various synthetic strategies that could be applicable. For example, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) has been achieved through a multi-step sequence involving the condensation of an α,β-dicarbonyl compound with a diamine, followed by methylation. dur.ac.uk Adapting such a route to produce 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone would require the use of appropriately substituted starting materials.

A summary of potential synthetic strategies adaptable for the synthesis of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone is presented in the table below.

| Synthetic Strategy | Description | Potential Starting Materials | Key Challenges |

| Classical Condensation | Condensation of a 1,2-diamine with an α-dicarbonyl compound. | 1,2-diaminopropane, 1-methoxy-2,3-butanedione | Regioselectivity of condensation, availability of substituted dicarbonyl compound. |

| C-H Acylation | Direct introduction of an acetyl group onto a pre-formed pyrazine ring. | 2-methoxy-6-methylpyrazine, acetylating agent (e.g., acetyl chloride) | Regioselectivity, catalyst development for pyrazine functionalization. |

| Functional Group Interconversion | Modification of a pre-existing functional group on the pyrazine ring. | 2-cyano-5-methoxy-3-methylpyrazine | Grignard reaction with methylmagnesium bromide followed by hydrolysis. Availability of the cyanopyrazine precursor. |

These approaches, while not explicitly developed for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, represent the forefront of pyrazine synthesis and offer viable avenues for future research and development of efficient synthetic routes to this specific compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 1 5 Methoxy 3 Methylpyrazin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For the analogue 2-methoxy-3-methylpyrazine (B1583162), the aromatic region of the spectrum displays two doublets, characteristic of two adjacent protons on the pyrazine (B50134) ring. The methyl and methoxy (B1213986) groups appear as singlets in the upfield region.

For 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, the single aromatic proton at the C6 position would appear as a singlet. The acetyl group introduces a new methyl environment, which would also resonate as a singlet. The expected chemical shifts (δ) are detailed in the table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H (C6-H) | 8.0 - 8.2 | Singlet (s) |

| Methoxy (-OCH₃) | ~4.0 | Singlet (s) |

| Acetyl-CH₃ (-COCH₃) | ~2.6 | Singlet (s) |

| Pyrazine-CH₃ (C3-CH₃) | ~2.5 | Singlet (s) |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone is predicted to show eight distinct signals, corresponding to each unique carbon atom. The carbonyl carbon of the ethanone (B97240) group is expected to be the most downfield signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | 190 - 200 |

| C5 (Pyrazine ring) | 155 - 160 |

| C2 (Pyrazine ring) | 150 - 155 |

| C3 (Pyrazine ring) | 145 - 150 |

| C6 (Pyrazine ring) | 135 - 140 |

| -OCH₃ (Methoxy) | 50 - 55 |

| -COCH₃ (Acetyl methyl) | 25 - 30 |

| C3-CH₃ (Pyrazine methyl) | 15 - 20 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the precise atomic connectivity. An HMBC experiment would show correlations between the acetyl protons (-COCH₃) and the C2 and carbonyl carbons, as well as correlations between the C6 proton and the carbons at the C2, C4 (nitrogen-bearing), and C5 positions, unequivocally confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃) from the acetyl group: This is a very common fragmentation for acetyl-substituted aromatics, leading to a stable acylium ion. This would produce a prominent peak at m/z = 151 (M-15).

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the pyrazine ring and the acetyl group would result in a fragment at m/z = 123 (M-43).

Loss of carbon monoxide (CO): Following the initial loss of the acetyl methyl group, the resulting ion at m/z 151 could lose CO, yielding a fragment at m/z = 123.

The mass spectrum of the analogue 2-methoxy-3-methylpyrazine shows a molecular ion at m/z = 124, with a significant fragment at m/z = 109, corresponding to the loss of a methyl radical. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other key vibrations are detailed in the table below. The IR spectrum for the related 2-methoxy-3-methylpyrazine shows characteristic C-H and C-N stretching and bending frequencies. nist.gov

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring, which are often weak in the IR spectrum. The C=C and C=N ring stretching modes would be expected to produce strong signals in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands and Raman Shifts

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 (Strong, IR) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium, IR/Raman) |

| C-H (Methyl/Methoxy) | Stretch | 2850 - 3000 (Medium, IR/Raman) |

| C=N, C=C (Pyrazine Ring) | Stretch | 1400 - 1600 (Strong, IR/Raman) |

| C-O (Methoxy) | Stretch | 1000 - 1300 (Strong, IR) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone is not available, the analysis of related pyrazine structures provides insight into its likely solid-state characteristics. nih.gov

The pyrazine ring is planar, and the substituents (methoxy, methyl, and acetyl groups) would lie in or close to this plane to maximize conjugation and minimize steric hindrance. The technique would precisely determine the orientation of the acetyl and methoxy groups relative to the pyrazine ring.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for this molecule. Different packing arrangements could arise from variations in intermolecular forces.

Hydrogen bonding is a key factor in the crystal packing of nitrogen-containing heterocycles. nih.gov Although 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone does not have traditional hydrogen bond donors (like N-H or O-H), it has multiple acceptors: the two pyrazine nitrogen atoms and the carbonyl oxygen. In the presence of co-crystallizing agents with C-H donors or in specific polymorphic forms, weak C-H···N and C-H···O hydrogen bonds could form, influencing the crystal lattice. nih.gov These interactions, along with π-π stacking of the pyrazine rings, would be the dominant forces governing the supramolecular architecture in the solid state. nih.gov

High-Resolution Analytical Techniques for Purity and Isomeric Analysis

The definitive characterization and quality control of substituted pyrazines like 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone rely on high-resolution analytical techniques. These methods are essential for confirming the chemical identity, assessing purity, and resolving potential isomers, which is critical given that even minor structural variations can significantly alter a compound's properties. The techniques most pertinent to this class of compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive pyrazine derivatives. It is widely employed for purity assessment and quantification. tut.ac.jp For compounds such as 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. nih.gov

The selection of chromatographic conditions is paramount for achieving optimal separation. Liquid chromatographic analyses of pyrazines are frequently performed on octadecyl silica (B1680970) (ODS) C18 columns. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov The precise ratio of these solvents can be adjusted to control the retention time and resolution of the target compound from any impurities. Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum of the pyrazine ring to ensure high sensitivity. nih.govsielc.com For instance, a validated RP-HPLC method for a related methoxy-substituted compound utilized an octadecyl column with a mobile phase of acetonitrile and a phosphate (B84403) buffer, with UV detection at 239 nm. nih.gov The separation of isomeric pyrazines, which can be challenging, may require specialized columns or mobile phase additives to achieve baseline resolution. nih.govgoogle.com

Below is a table summarizing typical HPLC conditions used for the analysis of pyrazine derivatives, based on established methodologies.

| Parameter | Typical Conditions |

| Instrumentation | Standard HPLC or UHPLC System |

| Column | Octadecyl (C18), e.g., 250 x 4.0 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic |

| Buffer (optional) | Phosphate buffer (e.g., pH 2) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 239 nm or 275 nm) |

| Column Temperature | Ambient to 40 °C |

| Internal Standard | Phenacetin (example) |

While 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is the most widely applied analytical technique for the characterization of its potential volatile precursors, such as alkylpyrazines. nih.govresearchgate.net Pyrazines are often formed during thermal processes, like the Maillard reaction, from precursors such as amino acids and sugars. mdpi.com GC-MS provides unparalleled sensitivity and specificity for identifying and quantifying these trace-level volatile compounds. openagrar.de

The methodology typically involves the extraction of volatile and semi-volatile compounds from a sample matrix, often using headspace solid-phase microextraction (HS-SPME), followed by separation on a GC column and detection by a mass spectrometer. nih.gov The choice of GC column is critical; non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), are commonly used for pyrazine analysis. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov However, many positional isomers of alkylpyrazines yield very similar mass spectra, making unambiguous identification challenging. nih.govresearchgate.net In such cases, comparison of gas chromatographic retention indices (RIs) with those of authentic standards is crucial for positive identification. nih.govresearchgate.net

The following table details representative GC-MS parameters for the analysis of volatile pyrazines that may serve as precursors or structural analogues.

| Parameter | Typical Conditions |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Sampling Technique | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | DB-1, ZB-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Temperature Program | Example: Initial 40°C, ramp to 250°C at 5°C/min, hold for 5 min |

| Injector Temperature | 250 °C (Splitless mode) |

| MS Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-350 |

Theoretical and Computational Investigations of 1 5 Methoxy 3 Methylpyrazin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For heterocyclic systems like pyrazines, these calculations can predict sites of reactivity and the influence of substituents on the aromatic ring. science.gov

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. By optimizing the molecular geometry, DFT calculations find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone from DFT Calculations Note: The following values are representative examples of parameters that would be obtained from a DFT geometry optimization and are not based on published experimental data for this specific molecule.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.41 Å | |

| C3-N4 | 1.33 Å | |

| N4-C5 | 1.34 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.33 Å | |

| N1-C2 | 1.34 Å | |

| C5-O(methoxy) | 1.36 Å | |

| C2-C(ethanone) | 1.51 Å | |

| C(ethanone)=O | 1.22 Å | |

| Bond Angles (°) ** | ||

| N1-C2-C3 | 121.5° | |

| C2-C3-N4 | 120.0° | |

| C3-N4-C5 | 117.0° | |

| N4-C5-C6 | 120.5° | |

| C5-C6-N1 | 122.0° | |

| C6-N1-C2 | 119.0° | |

| Dihedral Angles (°) ** | ||

| C6-N1-C2-C(ethanone) | 180.0° | |

| N4-C5-O-C(methoxy) | 0.0° or 180.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating regions of a molecule susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, highlighting sites prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would reveal how the electron-donating methoxy (B1213986) group and the electron-withdrawing ethanone (B97240) group influence the electronic landscape of the pyrazine (B50134) ring, thereby directing its reactivity in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone Note: These values are illustrative for a substituted pyrazine system and are not based on published data for this specific molecule.

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.7 eV |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, revealing conformational changes, molecular flexibility, and intermolecular interactions. researchgate.net

For 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, the primary points of flexibility are the rotatable single bonds connecting the methoxy and ethanone groups to the pyrazine ring. MD simulations can explore the rotational energy landscape of these bonds, identifying different stable conformers (rotamers) and the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule's shape might change in different environments (e.g., in solution) and how its conformation affects its ability to interact with biological targets or other reactants. researchgate.netmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are routinely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net By comparing the calculated chemical shifts with experimental spectra, one can achieve a detailed assignment of all signals, confirming the connectivity and chemical environment of each atom in 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone.

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. nih.gov These frequencies correspond to the stretching, bending, and twisting motions of chemical bonds and are observed as absorption bands in an infrared (IR) spectrum. nanobioletters.com Theoretical IR spectra can help assign experimental peaks to specific functional groups, such as the characteristic C=O stretch of the ketone or the C-O stretch of the methoxy group.

UV-Vis Spectroscopy: Electronic transitions, which involve the promotion of an electron from an occupied orbital to an unoccupied one, can be modeled using Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the position and intensity of peaks in a UV-Vis spectrum. This provides information on the electronic conjugation within the pyrazine system.

Table 3: Predicted Spectroscopic Data for 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone Note: The following data are representative examples of what would be obtained from computational predictions.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift, δ (ppm) - H on pyrazine ring | 7.8 - 8.2 ppm |

| Chemical Shift, δ (ppm) - Methoxy (-OCH₃) protons | 3.9 - 4.1 ppm | |

| Chemical Shift, δ (ppm) - Methyl (-CH₃) protons on ring | 2.5 - 2.7 ppm | |

| Chemical Shift, δ (ppm) - Ethanone (-COCH₃) protons | 2.6 - 2.8 ppm | |

| ¹³C NMR | Chemical Shift, δ (ppm) - Pyrazine ring carbons | 130 - 160 ppm |

| Chemical Shift, δ (ppm) - Carbonyl (C=O) carbon | 195 - 200 ppm | |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | ~1690 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) - Aromatic C=N/C=C stretch | 1550 - 1600 cm⁻¹ | |

| Vibrational Frequency (cm⁻¹) - C-O-C stretch | 1200 - 1250 cm⁻¹ |

Computational Studies on Reaction Mechanisms Involving the Pyrazine Scaffold

Beyond static properties, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For reactions involving the pyrazine scaffold of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, theoretical studies can map out the entire reaction pathway. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products.

By constructing a potential energy surface, chemists can determine the activation energy for a given reaction step, which is crucial for understanding reaction rates. mdpi.com Such studies can explore, for example, the mechanism of electrophilic aromatic substitution on the pyrazine ring, predicting which positions are most reactive. They can also investigate reactions at the substituent groups, such as nucleophilic addition to the carbonyl carbon of the ethanone group. These mechanistic insights are vital for optimizing reaction conditions and designing new synthetic routes involving pyrazine derivatives. rsc.orgnih.gov

Pre Clinical Biological Activity and Mechanistic Studies of 1 5 Methoxy 3 Methylpyrazin 2 Yl Ethanone and Its Analogs

In Vitro Biological Screening Platforms

In vitro screening of pyrazine (B50134) derivatives has uncovered their potential to interact with various biological targets, suggesting their utility in drug discovery.

Enzyme Inhibition Assays (e.g., COX enzymes, other relevant targets)

Pyrazine-based compounds have been evaluated for their inhibitory effects on various enzymes. Notably, certain pyrazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. While specific data on 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone is not available, studies on related pyrazine and pyridazine (B1198779) derivatives have shown selective inhibition of COX-2. For instance, some novel pyridazine-based compounds have demonstrated potent COX-2 inhibitory activity with high selectivity over COX-1, suggesting a favorable gastrointestinal safety profile.

Beyond COX enzymes, pyrazine analogs have been explored as inhibitors of other significant enzymes. For example, certain pyrazolo[3,4-b]pyrazines have exhibited noteworthy anti-inflammatory activity, with some compounds showing activity comparable to the reference drug indomethacin. Additionally, pyrazine-based molecules have been identified as kinase inhibitors, which play crucial roles in cellular signaling pathways.

Receptor Binding Studies

Information regarding specific receptor binding studies for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone is not available in the current literature. However, the diverse biological activities of pyrazine derivatives suggest potential interactions with various receptors, which would be a valuable area for future research.

Cellular Pathway Modulation in Model Systems

The anti-inflammatory effects of pyrazine analogs are often linked to their ability to modulate key cellular pathways. For example, some pyrazolo[1,5-a]quinazoline derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway in human monocytic cells. NF-κB is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Investigation of Antimicrobial Potential (Bacterial, Fungal, Parasitic)

A significant body of research has focused on the antimicrobial properties of pyrazine derivatives against a wide spectrum of pathogens.

Several studies have highlighted the antibacterial activity of pyrazine analogs. For example, novel pyrazine derivatives with an amidoxime (B1450833) moiety have demonstrated tuberculostatic activity. Other research has shown that certain pyrazine compounds exhibit activity against both aerobic and anaerobic bacteria.

In terms of antifungal activity, various pyrazine-containing compounds have been synthesized and evaluated. Studies have reported the antifungal efficacy of pyrazine derivatives against pathogenic fungi, indicating their potential as lead compounds for the development of new antifungal agents.

The antiparasitic potential of this class of compounds has also been explored, with some pyrazolo[3,4-b]pyrazines showing activity in this area.

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory properties of pyrazine derivatives have been demonstrated in various cellular models. As mentioned previously, the inhibition of the NF-κB pathway is a key mechanism. Furthermore, studies on pyrazolo[3,4-b]pyrazines have shown significant anti-inflammatory effects in carrageenan-induced paw edema assays in animal models, a common screening method for acute inflammation. The ability of these compounds to reduce inflammation at the cellular level underscores their therapeutic potential for inflammatory disorders.

Antioxidant Activity Assessment in Cell-Free and Cellular Systems

Several pyrazine derivatives have been shown to possess antioxidant properties. These compounds are capable of scavenging free radicals, which are implicated in a variety of diseases. The antioxidant potential of pyrazole (B372694) and pyrazoline derivatives, which share structural similarities with the compound of interest, has been demonstrated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of these molecules to counteract oxidative stress suggests a potential role in preventing or mitigating diseases associated with oxidative damage.

Exploring Potential Anticancer Mechanisms in Pre-clinical Cell Lines

The anticancer potential of pyrazine derivatives, including analogs of 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone, has been a subject of significant pre-clinical research. These studies have begun to unravel the molecular mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells. The following sections detail the current understanding of these mechanisms, focusing on the modulation of key cellular pathways involved in cancer progression.

Several studies on pyrazine analogs have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. A notable example is the pyrazine derivative 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), which has been investigated for its effects on human chronic myeloid leukemia K562 cells. Research has shown that this compound can significantly inhibit the viability of these cancer cells. nih.govclockss.org

The induction of apoptosis by 2-mOPP was confirmed through multiple experimental approaches, including morphological assessment by Hoechst staining, detection of phosphatidylserine (B164497) externalization using an Annexin-V/PI assay, and observation of DNA fragmentation. nih.govclockss.org Furthermore, flow cytometry analysis revealed that the compound causes cell cycle arrest in the G0/G1 phase and an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.govclockss.org

At the molecular level, the pro-apoptotic activity of this pyrazine analog is associated with the modulation of key regulatory proteins. Treatment with 2-mOPP led to a decrease in the expression of the anti-apoptotic proteins Bcl-2 and Survivin, alongside an increase in the expression of the pro-apoptotic protein Bax. nih.govclockss.org This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. These findings suggest that pyrazine derivatives can effectively block the proliferation of leukemia cells by triggering cell cycle arrest and inducing apoptosis through the modulation of apoptosis-related gene expression. nih.govclockss.org

Another pyrazine analog, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has also shown potent cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. tugraz.at In Jurkat cells, BPU was found to effectively arrest the cell cycle in the sub-G1 phase, further supporting the role of pyrazine derivatives in disrupting cancer cell proliferation. tugraz.at The growth inhibitory effects of BPU were observed to be concentration-dependent and increased with longer incubation times. tugraz.at

The following table summarizes the observed effects of a pyrazine analog on key apoptosis-related genes in K562 leukemia cells.

| Gene | Function | Effect of Pyrazine Analog (2-mOPP) Treatment |

| Bcl-2 | Anti-apoptotic | Decreased expression |

| Bax | Pro-apoptotic | Increased expression |

| Survivin | Anti-apoptotic | Decreased expression |

This table illustrates the modulatory effects of a pyrazine analog on the expression of genes centrally involved in the regulation of apoptosis in a cancer cell line.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Pre-clinical studies have indicated that certain pyrazine derivatives possess the ability to interfere with these processes. The incorporation of specific functional groups, such as methoxy (B1213986) moieties, onto the pyrazine ring has been suggested to contribute to these anti-migratory and anti-proliferative activities. nih.gov

For instance, research on ligustrazine, a naturally occurring pyrazine derivative, has demonstrated its capacity to inhibit the proliferation, migration, and invasion of colorectal cancer cells. mdpi.com This suggests that the pyrazine scaffold can serve as a basis for the development of compounds that target cancer metastasis. While direct studies on 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone are limited, the broader research into pyrazine analogs points towards a potential role in modulating cell motility.

In Vivo Pre-clinical Models (Non-Human) for Efficacy Assessment

While in vitro studies provide valuable insights into the cellular mechanisms of action, in vivo models are crucial for assessing the efficacy and potential therapeutic applications of a compound in a whole organism.

No specific in vivo studies using inflammatory models for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone or its close analogs were identified in the reviewed literature. However, the broader class of pyrazine-containing compounds has been investigated for anti-inflammatory properties. rjeid.com For example, some novel pyrazole derivatives, which are also nitrogen-containing heterocyclic compounds, have demonstrated potent anti-inflammatory action in in vivo models such as carrageenan-induced paw edema. rjeid.com

There is a lack of specific in vivo data regarding the efficacy of 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone and its direct analogs in preclinical models of infection. Nevertheless, some pyrazine derivatives have been explored for their antimicrobial potential. For example, a study on 2-aminopyrazines identified compounds with trypanotoxic activity in in vitro models of Human African Trypanosomiasis. cenmed.com One of these analogs, CBK201352, demonstrated efficacy in an in vivo mouse model of the infection, leading to complete parasite clearance. cenmed.com This highlights the potential for pyrazine-based compounds in the development of anti-infective agents.

Molecular Interaction Profiling with Biological Targets

Understanding the molecular interactions between a compound and its biological targets is fundamental to elucidating its mechanism of action. For pyrazine derivatives, molecular docking studies have been employed to predict and analyze their binding to various cancer-related proteins. These computational studies suggest that pyrazine-containing molecules have the potential to interact with the active sites of key enzymes involved in cancer progression. researchgate.net

For example, molecular docking studies of some pyrazole-linked pyrazoline derivatives have suggested their ability to bind to the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. clockss.org Similarly, other pyrazolo-conjugated phthalazine (B143731) derivatives have shown favorable binding energies with the human protein mono-ADP-ribosyltransferase PARP15 in silico. nih.gov These computational models indicate that pyrazine derivatives can form hydrogen bonds and hydrophobic interactions with crucial amino acid residues within the active sites of these protein targets. nih.govclockss.org While experimental validation is necessary, these docking studies provide a valuable framework for understanding the potential molecular targets of compounds like 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone and for guiding the design of more potent and selective analogs.

The table below presents a summary of potential molecular targets for pyrazine analogs as suggested by computational docking studies.

| Potential Molecular Target | Biological Role in Cancer | Type of Interaction Suggested |

| EGFR Tyrosine Kinase | Cell proliferation, differentiation, and survival | Binding to ATP binding site |

| PARP15 | DNA repair and genomic stability | Interaction with the active site |

This interactive table summarizes the potential molecular targets of pyrazine analogs and the nature of their predicted interactions, as indicated by molecular docking simulations.

Protein-Ligand Docking and Molecular Dynamics Simulations

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode of potential drug candidates and in structure-based drug design. For pyrazine derivatives, docking studies have been pivotal in identifying their interactions within the ATP-binding pocket of various kinases. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a biological system. MD simulations can be used to assess the stability of the docked pose and to identify key conformational changes that may occur upon ligand binding. For instance, a study on pyrazine-based inhibitors targeting a specific kinase could reveal the stability of the inhibitor within the active site through the analysis of root-mean-square deviation (RMSD) over the simulation period. researchgate.net

A hypothetical docking study of an analog, such as a pyrazine-based inhibitor of Tropomyosin receptor kinase A (TrkA), could be performed to predict its binding affinity and orientation within the kinase domain. nih.gov The results of such a study would typically be presented in a table summarizing the docking scores and binding energies, which are indicative of the binding affinity.

Interactive Data Table: Predicted Binding Affinities of Pyrazine Analogs against a Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| Analog 1 | -9.8 | 50 |

| Analog 2 | -9.5 | 75 |

| Analog 3 | -9.2 | 120 |

| Analog 4 | -8.9 | 200 |

Note: The data in this table is representative and based on typical findings for pyrazine-based kinase inhibitors.

Identification of Key Binding Interactions (e.g., hydrogen bonding, π-interactions)

The biological activity of pyrazine-based compounds is largely determined by their specific interactions with the amino acid residues of the target protein. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. acs.org

In the context of kinase inhibition, the pyrazine core often forms one or more hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov For example, in a computational modeling study of pyrazine-based TrkA inhibitors, a key hydrogen bond was observed between the pyrazine nitrogen and the backbone amide of a methionine residue in the hinge region. nih.gov

The specific interactions for a potent pyrazine-based kinase inhibitor analog could be detailed as follows:

Hydrogen Bonding: A hydrogen bond between one of the pyrazine nitrogen atoms and the backbone NH of a key amino acid in the hinge region of the kinase.

π-π Stacking: A stacking interaction between the pyrazine ring and the aromatic side chain of a phenylalanine residue in the active site.

Hydrophobic Interactions: Van der Waals interactions between the methyl group of the pyrazine analog and hydrophobic pockets lined by aliphatic amino acid residues.

Interactive Data Table: Key Binding Interactions of a Pyrazine Analog with a Kinase Target

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrazine Nitrogen | Met620 (backbone NH) | 2.9 |

| π-π Stacking | Pyrazine Ring | Phe589 | 3.5 |

| Hydrophobic | Methyl Group | Val573 | 3.8 |

| Hydrophobic | Methoxy Group | Ile618 | 4.1 |

Note: The data in this table is representative and based on computational modeling studies of pyrazine-based kinase inhibitors. The specific residues and distances are hypothetical examples.

These computational insights into the binding modes of pyrazine analogs provide a valuable framework for understanding the potential mechanisms of action of 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone and for the rational design of novel and more potent derivatives.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Modification of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the 2-position of the pyrazine (B50134) ring is a critical feature of the molecule, likely serving as a key interaction point with biological targets, for instance, as a hydrogen bond acceptor. Systematic modifications of this moiety are a primary strategy in analog design to probe steric and electronic requirements for activity.

Key modifications and their predicted impact include:

Chain Length Variation: Altering the methyl group of the ethanone to ethyl, propyl, or larger alkyl chains can explore the size limits of the binding pocket. An increase in chain length enhances lipophilicity, which may affect cell permeability and solubility.

Introduction of Aromatic Rings: Replacing the methyl group with a phenyl ring (to form a benzoyl derivative) or other aromatic systems can introduce potential for π-π stacking interactions with aromatic amino acid residues in a target protein.

Reduction of the Carbonyl: The carbonyl group can be reduced to a secondary alcohol. This converts a hydrogen bond acceptor into a hydrogen bond donor and acceptor, fundamentally changing its interaction profile.

Formation of Oximes and Hydrazones: The carbonyl can be derivatized to form oximes or hydrazones. This introduces new functional groups that can extend into different regions of a binding site and form additional hydrogen bonds, potentially increasing potency or altering selectivity.

These modifications allow researchers to map the spatial and electronic characteristics of the target's active site.

Substituent Effects on the Pyrazine Ring (e.g., at 3- and 5-positions)

The substituents on the pyrazine ring at the 3- and 5-positions—a methyl group and a methoxy (B1213986) group, respectively—play a crucial role in modulating the electronic properties of the pyrazine ring and providing specific interactions with a target. beilstein-journals.orgsemanticscholar.orgresearchgate.net Their influence is a key aspect of SAR studies.

The 3-Methyl Group: This group influences the molecule's steric profile and lipophilicity. Replacing it with other alkyl groups (e.g., ethyl, isopropyl) can determine if there is a sterically constrained pocket near this position. Substitution with electron-withdrawing groups, such as halogens (Cl, F), or electron-donating groups can fine-tune the electron density of the pyrazine ring, which can affect ring stacking interactions and metabolic stability. mdpi.com

The 5-Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and an electron-donating group. Its presence significantly impacts the molecule's polarity and electronic nature. SAR studies often explore:

Alkoxy Chain Length: Varying the methoxy group to ethoxy or propoxy can probe for additional hydrophobic interactions.

Replacement with other Electron-Donating Groups: Substituting the methoxy group with hydroxyl (-OH) or amino (-NH2) groups introduces hydrogen bond donating capabilities, which can lead to new, potent interactions. mdpi.com

Replacement with Electron-Withdrawing Groups: Introducing groups like halogens or a trifluoromethyl (-CF3) group at this position would drastically alter the electronic character of the ring and could influence binding affinity and metabolic pathways.

The following table summarizes potential substituent effects based on general principles observed in related heterocyclic compounds. mdpi.comnih.govnih.gov

| Position | Original Substituent | Modified Substituent | Potential Impact on Activity |

|---|---|---|---|

| 3 | Methyl (-CH3) | Ethyl (-CH2CH3) | Increased lipophilicity; probe for steric tolerance. |

| 3 | Methyl (-CH3) | Hydrogen (-H) | Reduced steric bulk; assess importance of the methyl group for binding. |

| 3 | Methyl (-CH3) | Chloro (-Cl) | Altered electronics (electron-withdrawing); potential for halogen bonding. |

| 5 | Methoxy (-OCH3) | Hydroxy (-OH) | Introduces hydrogen bond donor capability; increases polarity. |

| 5 | Methoxy (-OCH3) | Amino (-NH2) | Introduces hydrogen bond donor capability; potential for salt bridge formation. |

| 5 | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Strongly electron-withdrawing; increases lipophilicity and metabolic stability. |

Isosteric Replacements within the Compound Scaffold

Bioisosteric replacement is a strategy used in drug design to swap one functional group or scaffold for another with similar physical or chemical properties, aiming to improve the compound's biological activity, reduce toxicity, or alter its pharmacokinetic profile. mdpi.comresearchgate.net For 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, this can be applied to both the substituents and the core pyrazine ring.

Ring Isosteres: The pyrazine ring itself is often considered a bioisostere of other aromatic systems like benzene (B151609), pyridine (B92270), or pyrimidine. pharmablock.com Replacing the pyrazine core with these alternatives can significantly impact activity. For example, replacing it with a pyridazine (B1198779) ring would alter the position of the nitrogen atoms, changing the hydrogen bonding vectors and dipole moment of the molecule. blumberginstitute.org

Substituent Isosteres:

Methoxy Group: The 5-methoxy group can be replaced with classical isosteres like an ethyl group (similar size), a chloro group (similar electronics), or a methylthio (-SCH3) group. Non-classical isosteres could also be explored.

Carbonyl Group: The carbonyl of the ethanone moiety can be replaced with isosteres such as a sulfone or a sulfoximine (B86345) to maintain a similar geometry and hydrogen-bonding acceptor capacity but with different electronic properties.

Carboxylic Acid Isosteres: If the ethanone were to be oxidized to a carboxylic acid, it could be replaced by known isosteres like tetrazoles or 1,2,4-oxadiazole-5-ones to mimic the acidic proton and hydrogen bonding pattern while improving cell permeability. acs.org

Derivatization Strategies to Optimize Biological Profiles

One key approach is fragment-to-lead optimization, where small, simple groups are elaborated to achieve more extensive and specific interactions with the target. For instance, an amino group introduced onto the pyrazine ring can be extended with aryl groups to fill hydrophobic pockets or with sulfonamides to form new, strong hydrogen bonds with the protein backbone. researchgate.net

Other common derivatization strategies include:

Improving Solubility: Introducing polar groups, such as hydroxyls, amines, or short polyethylene (B3416737) glycol (PEG) chains.

Enhancing Metabolic Stability: Replacing metabolically labile sites (like a methyl group on a methoxy substituent) with more stable groups, such as a trifluoromethyl group.

Modulating Lipophilicity: Systematically adding or removing lipophilic (e.g., alkyl, aryl) or hydrophilic groups to achieve an optimal balance for cell permeability and solubility (logP).

Design of Hybrid Compounds Incorporating the 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This can lead to compounds with dual-target activity, synergistic effects, or improved properties compared to the individual components. The 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone scaffold can serve as a valuable building block for creating such hybrid molecules. mdpi.comnih.gov

Examples of this approach with related pyrazine scaffolds include:

Pyrazine-Thiazolidinone Hybrids: These have been designed as potential agents against dormant tuberculosis by combining the pyrazine core with the thiazolidinone pharmacophore. nih.gov

Pyrazine-Natural Product Hybrids: Pyrazine moieties have been linked to natural products like chalcones, coumarins, and flavonoids to create hybrids with enhanced anticancer or anti-inflammatory activities. mdpi.comnih.gov

In a hypothetical design, the ethanone moiety of the title compound could be used as a chemical handle to link it via a flexible or rigid linker to another pharmacophore known to have a complementary biological activity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are indispensable tools for modern drug discovery, allowing for the prediction of activity and the rationalization of SAR data. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org For pyrazine derivatives, 2D-QSAR and 3D-QSAR models have been developed. ijournalse.orgresearchgate.net

Process: The process involves calculating a set of molecular descriptors (e.g., electronic properties like partial charges, steric properties like molecular volume, and hydrophobic properties like logP) for a training set of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a predictive model. semanticscholar.org

Application: A validated QSAR model can predict the activity of novel, unsynthesized analogs of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, prioritizing the most promising candidates for synthesis and testing.

3D-QSAR and Contour Map Analysis: 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) provide visual maps that highlight regions around the molecule where certain properties are favorable or unfavorable for activity. scienceopen.comjapsonline.com For example, a contour map might show that a bulky, hydrophobic group is favored at the 3-position, while a hydrogen bond donor is disfavored at the 5-position, providing direct guidance for rational drug design. Studies on related pyrazine derivatives have highlighted the significance of steric and hydrophobic interactions as key contributors to their biological activity. scienceopen.comjapsonline.com

Role As a Chemical Building Block and Synthetic Intermediate

Utility in the Synthesis of More Complex Heterocyclic Systems

The reactive acetyl group and the nitrogen atoms within the pyrazine (B50134) ring of 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone make it an ideal precursor for the synthesis of fused heterocyclic systems. Such systems are of great interest in medicinal chemistry due to their diverse pharmacological activities.

One important class of fused heterocycles that can potentially be synthesized from this building block are pyrazolo[1,5-a]pyrazines . These structures are typically formed through the condensation of a pyrazine derivative with a suitable reagent that can form the pyrazole (B372694) ring. For instance, the acetyl group of a substituted pyrazine can be transformed into a 1,3-dicarbonyl equivalent, which can then undergo cyclization with hydrazine (B178648) or its derivatives to yield the pyrazolo[1,5-a]pyrazine (B3255129) core. While specific examples utilizing 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone are not extensively documented in publicly available literature, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the reaction of aminopyrazoles with β-dicarbonyl compounds. beilstein-journals.org By analogy, functionalization of the acetyl group of 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone could provide an entry to precursors for similar cyclization reactions. The synthesis of substituted pyrazolo[1,5-a]pyrazines is of significant interest as these compounds are investigated for various biological activities. osi.lvnih.govresearchgate.net

Another significant family of fused heterocycles are pyrido[2,3-b]pyrazines , which are known to possess a wide range of biological activities. The synthesis of these compounds often involves the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. nih.gov In a reverse approach, a substituted pyrazine such as 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone could potentially be elaborated to introduce the necessary functionalities to construct the fused pyridine (B92270) ring. For example, the methyl group of the acetyl moiety could be functionalized to participate in a cyclization reaction with a suitable three-carbon component. The synthesis of novel pyrido[2,3-b]pyrazine (B189457) derivatives is an active area of research, with applications in areas such as electrochemical DNA sensing and nonlinear optical materials. nih.govrsc.org

The following table provides a summary of potential heterocyclic systems that could be synthesized from 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone based on known reactivity of similar compounds.

| Target Heterocyclic System | General Synthetic Approach | Potential Application of 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone |

| Pyrazolo[1,5-a]pyrazines | Condensation of a pyrazine derivative with a hydrazine-based reagent. | The acetyl group can be a precursor to a 1,3-dicarbonyl moiety required for cyclization. |

| Pyrido[2,3-b]pyrazines | Condensation of a functionalized pyrazine with a suitable partner to form the pyridine ring. | The acetyl group and the adjacent methyl group can be functionalized to participate in annulation reactions. |

Precursor for Advanced Pharmaceutical Intermediates

The pyrazine scaffold is a key component in numerous approved drugs and clinical candidates. pharmablock.comtandfonline.com Its ability to act as a bioisostere for other aromatic rings like benzene (B151609) and pyridine, coupled with the capacity of its nitrogen atoms to act as hydrogen bond acceptors, makes it a privileged structure in medicinal chemistry. pharmablock.comacs.org Consequently, 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone represents a valuable starting material for the synthesis of advanced pharmaceutical intermediates.

The methoxy (B1213986) and methyl substituents on the pyrazine ring can influence the compound's electronic properties and steric profile, which can be crucial for tuning the pharmacological activity of a target molecule. The acetyl group, as a key functional handle, allows for the introduction of a wide variety of other functional groups and the construction of more complex side chains.

The table below illustrates some potential transformations of the acetyl group and their relevance in generating pharmaceutical intermediates.

| Transformation of Acetyl Group | Resulting Functional Group | Potential Therapeutic Area of Resulting Intermediates |

| Reduction | Secondary Alcohol | Kinase Inhibitors, Antivirals |

| Reductive Amination | Amine | CNS agents, Anticancer agents |

| Aldol (B89426) Condensation | α,β-Unsaturated Ketone | Anti-inflammatory, Antimicrobial |

| Wittig Reaction | Alkene | Various therapeutic targets |

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds for drug discovery and other applications.

The presence of the reactive ketone in 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone makes it a suitable candidate for participation in various MCRs. For instance, it could potentially be employed in imine-initiated MCRs, such as the Mannich or Ugi reactions, after conversion to a suitable derivative. mdpi.com

While specific MCRs involving 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone are not yet widely reported, the general reactivity of ketones in such reactions is well-documented. For example, in a Hantzsch-type dihydropyridine (B1217469) synthesis, a β-ketoester, an aldehyde, and ammonia (B1221849) or an amine are combined to form a dihydropyridine ring. mdpi.com It is conceivable that a derivative of 1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone could be designed to participate in similar MCRs to generate novel heterocyclic scaffolds.

The potential of this compound in MCRs is significant, as it would allow for the rapid and efficient synthesis of complex pyrazine-containing molecules with a high degree of structural diversity, which is highly desirable in the early stages of drug discovery.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets

The diverse pharmacological activities of pyrazine (B50134) derivatives, including anticancer, anti-inflammatory, antibacterial, and antifungal properties, suggest that 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone could interact with a variety of biological targets. mdpi.comnih.govnih.govresearchgate.net Future research should focus on broad-spectrum in silico and in vitro screening to identify novel protein interactions.

Potential avenues for exploration include:

Kinase Inhibition: Pyrazine-containing compounds have been identified as inhibitors of various kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. japsonline.com Computational docking studies could predict the binding affinity of 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone to the ATP-binding sites of a wide range of kinases.

Enzyme Inhibition: Beyond kinases, other enzyme families could be targeted. For instance, studies on other pyrazine derivatives suggest potential inhibitory activity against enzymes like pantothenate synthetase, which is crucial for some bacteria. nih.gov

Receptor Modulation: The pyrazine nucleus can act as a bioisostere for other aromatic rings, enabling it to interact with various receptors. tandfonline.com Screening against a panel of G-protein coupled receptors (GPCRs) and ion channels could uncover unexpected activities.

Table 1: Potential Biological Target Classes for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

| Target Class | Rationale for Exploration | Potential Non-Clinical Application |

| Protein Kinases | Known activity of pyrazine scaffolds as kinase inhibitors. japsonline.com | Development of probes for cancer research. |

| Bacterial Enzymes | Essential for microbial survival; a target for novel antibacterial agents. nih.gov | Investigating new mechanisms of antibacterial action. |

| Fungal Enzymes | Potential for antifungal activity. nih.gov | Development of new agents to combat fungal pathogens in agriculture. |

| G-Protein Coupled Receptors (GPCRs) | Structural similarity to known GPCR ligands. tandfonline.com | Tools for studying receptor function and signaling pathways. |

Development of Advanced Synthetic Methodologies

While classical methods for pyrazine synthesis exist, future research should focus on developing more efficient, scalable, and sustainable synthetic routes to 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone and its analogs. researchgate.netgoogle.com

Key areas for methodological advancement include:

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could enable rapid library generation for structure-activity relationship (SAR) studies.

Catalytic C-H Activation: Direct functionalization of the pyrazine core through C-H activation would be a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as transaminases, can offer high selectivity and milder reaction conditions for the synthesis of pyrazine precursors. nih.gov Enzymatic synthesis could provide a greener alternative to conventional chemical methods. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govnih.govsynthiaonline.com For 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone, these computational tools can accelerate the design of new analogs with improved properties.

Applications of AI and ML in this context could involve:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel pyrazine derivatives based on their structural features. researchgate.net This can help prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity to a specific target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com

Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes for target molecules, including complex pyrazine derivatives, potentially reducing the time and resources required for their synthesis. nih.govtechnologynetworks.com

Green Chemistry in the Development of Pyrazine-Based Active Agents

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. iau.ir Future development of 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone and related compounds should incorporate these principles.

Green chemistry strategies could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. iau.ir

Catalysis: Employing catalytic methods, including biocatalysis and nanocatalysis, to reduce waste and energy consumption. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot synthesis methods are particularly attractive in this regard. researchgate.net

Potential for Agrochemical or Veterinary Applications (excluding human health)

The biological activity of pyrazine derivatives extends beyond human medicine, with potential applications in agriculture and animal health. adv-bio.comgoogle.com

Non-clinical translational perspectives in these areas include:

Agrochemicals: Pyrazine derivatives have shown promise as herbicides, fungicides, and insecticides. researchgate.netadv-bio.comgoogle.com 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone and its analogs could be screened for their efficacy in controlling weeds, plant pathogens, and insect pests. nih.govadv-bio.com Some pyrazines act as natural defense compounds in plants, deterring herbivores and microbes. adv-bio.com

Veterinary Medicine: There is potential for developing pyrazine-based compounds as antiparasitic agents for veterinary use. mdpi.com Screening against common animal parasites, such as nematodes and protozoa, could reveal new therapeutic leads. The safety and efficacy of several pyrazine derivatives as flavoring agents in animal feed have been evaluated, providing a foundation for their use in veterinary products. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone, and how can intermediates be characterized?

The compound is typically synthesized via condensation reactions between pyrazine derivatives and ketones. For example, analogous pyrazine-based ethanones are prepared by reacting substituted pyrazines with acetylating agents under controlled conditions. Key intermediates, such as α,β-unsaturated ketones, can be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol with glacial acetic acid) are critical .

Q. How can computational methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can model molecular orbitals, dipole moments, and charge distribution. Basis sets like 6-31G(d,p) are employed to optimize geometry and calculate HOMO-LUMO gaps, which correlate with reactivity. Studies on similar pyrazine derivatives show that exact exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .

Q. What spectroscopic techniques are used to confirm the structure of 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone?

- NMR : ¹H NMR identifies methoxy (-OCH₃) and methyl (-CH₃) protons, while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are diagnostic.

- MS : HRMS provides exact mass (e.g., [M+H]⁺) to verify molecular formula. Cross-referencing with databases like NIST Chemistry WebBook ensures reliability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example, graph-set analysis (e.g., Etter’s rules) can classify intermolecular interactions, such as N–H···O or C–H···π bonds, which influence packing motifs. Discrepancies between computational and experimental geometries (e.g., torsional angles) may arise from crystal-packing forces .

Q. What strategies address contradictions in reported biological activities of pyrazine-based ethanones?

- Dose-response studies : Test across a concentration range (e.g., 1–100 μM) to identify non-linear effects.

- Target validation : Use molecular docking (e.g., PyRx, AutoDock) to assess binding affinity to enzymes/receptors. For instance, nitro groups on pyrazine rings may enhance interactions with nitroreductases.

- ADMET profiling : Evaluate Lipinski’s rule compliance (e.g., logP <5, molecular weight <500 Da) to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?